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Compound of Interest

Compound Name: JNJ-46356479

Cat. No.: B608229 Get Quote

Introduction

[18F]JNJ-46356479 is the first 18F-labeled positron emission tomography (PET) imaging

ligand developed for the metabotropic glutamate receptor 2 (mGluR2).[1][2] mGluR2 is a

promising target for therapeutic intervention and diagnostic imaging in various psychiatric and

neurological disorders, including schizophrenia and Alzheimer's disease.[1][2] As a positive

allosteric modulator (PAM) of mGluR2, JNJ-46356479 has favorable pharmacological

properties.[2] The development of an 18F-labeled version provides a radiotracer with a longer

half-life (109.8 minutes) compared to carbon-11 labeled ligands, facilitating more complex and

longer-duration PET imaging studies.

This document provides detailed protocols for the automated radiosynthesis, purification, and

quality control of [18F]JNJ-46356479.

Synthesis and Radiolabeling Data
The following table summarizes the key quantitative data associated with the automated

synthesis of [18F]JNJ-46356479.
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Parameter Value Notes

Synthesis Method
Copper(I)-mediated 18F-

fluorodeboronation
Alcohol-enhanced conditions

Precursor
Organoborane pinacol ester

precursor (Compound 9)

Tolerates sensitive

heterocycles

Automation Platform GE TRACERLab™ FX F-N Fully automated synthesis

Radiochemical Yield (RCY) 5 ± 3% Non-decay-corrected

Molar Activity (Am) 180 ± 102 GBq/μmol At End of Synthesis (EOS)

Radiochemical Purity > 95%
Determined by analytical

HPLC

Chemical Purity > 95%
Determined by analytical

HPLC

Total Synthesis Time ~45 minutes
From [18F]fluoride delivery to

final product

Experimental Protocols
Overview of the Radiosynthesis Strategy
The radiosynthesis of [18F]JNJ-46356479 is achieved through a one-step, copper(I)-mediated

radiofluorination of an organoborane precursor. An alcohol-enhanced protocol is employed to

improve the reaction's tolerance for the sensitivetriazolo[4,3-a]pyridine heterocycle present in

the precursor molecule. The entire process is designed for full automation on a commercial

synthesis module.
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[18F]Fluoride Production & Trapping

Radiolabeling Reaction

Purification & Formulation

Quality Control
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Cyclotron Production

Trap [18F]Fluoride
on QMA Cartridge

Elute with
K2CO3/K222

Azeotropic Drying
(Acetonitrile)

Add Precursor, Catalyst & Solvents
Heat at 130°C for 10 min

Dilute Reaction Mixture

Semi-Preparative HPLC
Purification

Evaporate HPLC Solvent
Formulate in 10% EtOH/Saline

Purity, Molar Activity,
pH, Sterility, Endotoxin

Sterile [18F]JNJ-46356479
for Injection

Click to download full resolution via product page

Caption: Automated radiosynthesis workflow for [18F]JNJ-46356479.
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Materials and Reagents
Precursor: Organoborane pinacol ester of JNJ-46356479.

Catalyst: [Cu(OTf)₂py₄] (Copper(II) trifluoromethanesulfonate tetrakis(pyridine)).

Solvents: Anhydrous Dimethylacetamide (DMA), n-Butanol (n-BuOH), Acetonitrile (MeCN).

Eluent: Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution.

HPLC Mobile Phase (Semi-preparative): Acetonitrile / 0.1 M aqueous ammonium formate

solution.

Formulation Solution: 10% Ethanolic Saline solution.

Cartridges: Sep-Pak QMA Light, Sep-Pak C18 Plus.

Automated Radiosynthesis Protocol (GE TRACERLab™
FX F-N)

[18F]Fluoride Trapping and Elution:

Aqueous [18F]fluoride, produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron, is delivered to

the synthesis module.

The [18F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion-exchange

cartridge.

The trapped [18F]fluoride is then eluted into the reaction vessel using a solution of K₂₂₂

and K₂CO₃ in acetonitrile/water.

Azeotropic Drying:

The [18F]fluoride/K₂₂₂ complex is dried by azeotropic distillation with anhydrous

acetonitrile under a stream of nitrogen to remove water. This step is critical for achieving

reactive, "naked" fluoride.

Radiolabeling Reaction:
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A solution containing the organoborane precursor (approx. 6.2 µmol), the copper catalyst

[Cu(OTf)₂py₄] (approx. 13.3 µmol), and triethylammonium bicarbonate (TEAB, approx.

14.1 µmol) in DMA (0.8 mL) and n-BuOH (0.4 mL) is added to the dried [18F]fluoride/K₂₂₂

complex.

The reaction vessel is sealed and heated to 130°C for 10 minutes.

Organoborane Precursor (9)

Cu(I)-mediated
Fluorodeboronation

[18F]Fluoride / K222

[18F]JNJ-46356479

10 min

[Cu(OTf)2py4]
n-BuOH, DMA, 130°C

Click to download full resolution via product page

Caption: Core copper-mediated radiofluorination reaction.

Purification:

After cooling, the reaction mixture is diluted with the HPLC mobile phase.

The diluted mixture is injected onto a semi-preparative C18 HPLC column.

The fraction corresponding to [18F]JNJ-46356479 is collected.

Formulation:

The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak

cartridge to trap the product.
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The cartridge is washed with water to remove residual HPLC solvents.

The final product, [18F]JNJ-46356479, is eluted from the C18 cartridge with ethanol and

diluted with sterile saline to yield a final formulation in 10% ethanolic saline suitable for

injection.

The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control Protocol
All quality control (QC) tests must be performed on the final product batch before administration

to subjects.

Visual Inspection: The final product should be a clear, colorless solution, free of particulate

matter.

pH Determination: The pH of the final solution should be measured using pH strips and fall

within the acceptable range for intravenous injection (typically 4.5 - 7.5).

Radiochemical Identity and Purity:

Method: Analytical High-Performance Liquid Chromatography (HPLC).

System: An analytical HPLC system equipped with a C18 column (e.g., Waters XBridge,

C18, 3.5 µm, 4.6 x 150 mm), a UV detector (λ = 254 nm), and a radioactivity detector.

Mobile Phase: Acetonitrile / 0.1 M aqueous ammonium formate solution (60/40, v/v) at a

flow rate of 1 mL/min.

Procedure: Inject a small aliquot of the final product. The retention time of the main

radioactive peak should match that of a non-radioactive JNJ-46356479 reference

standard.

Acceptance Criterion: Radiochemical purity must be >95%.

Molar Activity (Am):

Molar activity (in GBq/µmol) is calculated from the analytical HPLC data.
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The total radioactivity of the injected sample is measured using the radioactivity detector.

The corresponding mass of the non-radioactive compound is determined from the UV

chromatogram by comparing the peak area to a standard curve of known concentrations

of the JNJ-46356479 reference standard.

Am = (Total Radioactivity) / (Calculated Moles of JNJ-46356479).

Residual Solvents:

Method: Gas Chromatography (GC).

Procedure: Analyze an aliquot of the final product for the presence of residual solvents

from the synthesis (e.g., ethanol, acetonitrile, DMA, n-BuOH).

Acceptance Criterion: Levels must be below the limits specified by the United States

Pharmacopeia (USP) or other relevant pharmacopoeias.

Sterility and Bacterial Endotoxins:

Sterility Test: The final product must be tested for sterility according to USP guidelines.

Due to the short half-life of 18F, this test is typically performed retrospectively.

Bacterial Endotoxin Test (LAL Test): The product must be tested for pyrogens using the

Limulus Amebocyte Lysate (LAL) test.

Acceptance Criterion: Must meet the specifications outlined in the relevant

pharmacopoeia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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